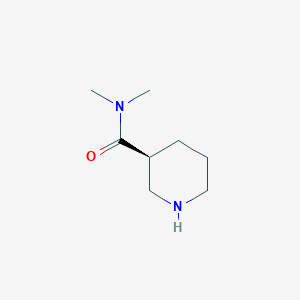

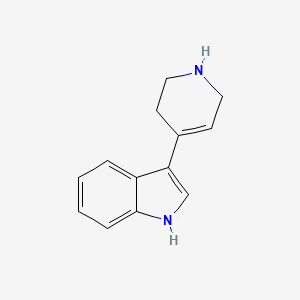

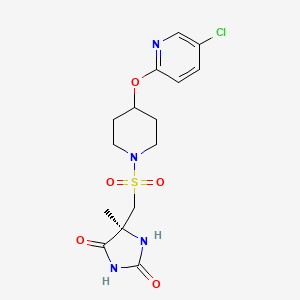

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Vue d'ensemble

Description

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (THPI) is an indole derivative that has recently been studied for its potential use in a variety of scientific applications. This compound has been shown to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple. In

Applications De Recherche Scientifique

High Affinity Human 5-HT(1B/1D) Ligands

Researchers Egle et al. (2004) and (2003) developed derivatives of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole for their high affinity as human 5-HT(1B/1D) ligands. These compounds were prepared using parallel synthesis techniques, and their structure-activity relationships were studied, identifying potent ligands in this series (Egle et al., 2004) (Egle et al., 2003).

Novel 5-HT6 Receptor Agonists

Mattsson et al. (2005) synthesized a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, evaluating them for their 5-HT6 activity. The most potent agonist identified was a specific derivative with significant efficacy in a functional assay measuring production of cyclic AMP (Mattsson et al., 2005).

Reactions with Dienophiles

Medio-Simón et al. (1991) described the reactions of 3-(1,2,3,6-tetrahydropyridin-4-yl)-indoles with carbo- and heterodienophiles. These reactions provided new access to heterocyclic functionalized indoles and pyrido[c]annellated carbazoles, compounds potentially active as antidepressive and antitumor agents (Medio‐Simón et al., 1991).

Potential Antidepressant-Like Properties

Zajdel et al. (2016) designed a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives as potent 5-HT6 receptor ligands. One particular compound demonstrated distinct pro-cognitive and antidepressant-like properties in vivo, highlighting its potential therapeutic applications (Zajdel et al., 2016).

Structural Studies of Derivatives

Bartyzel et al. (2021) conducted detailed structural characterizations of compounds reported as potential antipsychotics with affinities for dopamine D2 and serotonin receptors. The study involved X-ray analysis, revealing insights into the molecular structure and potential reactivity of these compounds (Bartyzel et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . This interaction inhibits the activation of FGFRs, thereby disrupting the associated signal transduction pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . Disruption of these pathways can lead to the inhibition of tumor growth and progression .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . It has also been reported to significantly inhibit the migration and invasion of cancer cells .

Propriétés

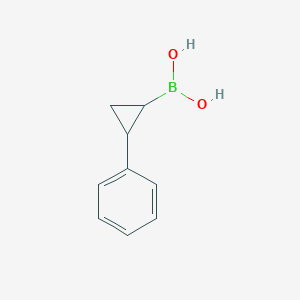

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSPTXGPFAXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375484 | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65347-55-9, 38620-69-8 | |

| Record name | 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65347-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3024237.png)